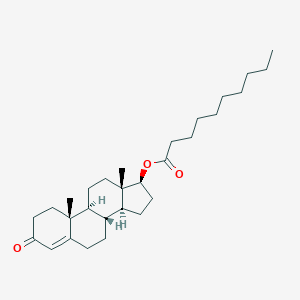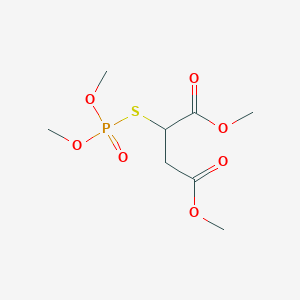
Phosphorothioic acid, O,O-dimethyl ester, S-ester with 1,2-bis(methoxycarbonyl)ethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorothioic acid, O,O-dimethyl ester, S-ester with 1,2-bis(methoxycarbonyl)ethanethiol, commonly known as malathion, is a widely used organophosphate insecticide. This compound has been used for over 60 years to control pests in agriculture, forestry, and public health. Malathion is known for its effectiveness against a wide range of insects, including mosquitoes, flies, and aphids.
作用機序
Malathion works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and eventually paralysis and death of the insect.
Biochemical and Physiological Effects:
Malathion has been shown to have toxic effects on non-target organisms, including humans. Exposure to malathion can cause a range of symptoms, including nausea, vomiting, dizziness, and headaches. Long-term exposure to malathion has been linked to increased risk of cancer, neurological disorders, and reproductive problems.
実験室実験の利点と制限
Malathion is a widely used insecticide and has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and is readily available. However, its toxic effects on non-target organisms, including humans, limit its use in laboratory experiments.
将来の方向性
1. Development of alternative insecticides that are less toxic to non-target organisms.
2. Development of new formulations of malathion that are more effective against pests and less toxic to non-target organisms.
3. Study of the long-term effects of malathion exposure on human health.
4. Development of new methods for monitoring and controlling insecticide resistance in pests.
5. Investigation of the effects of malathion on non-insect organisms, such as birds and fish.
合成法
Malathion is synthesized by the reaction of dimethyl phosphorochloridothioate with 1,2-bis(methoxycarbonyl)ethanethiol. The resulting product is then purified by distillation.
科学的研究の応用
Malathion has been extensively studied for its insecticidal properties. It has been used to control pests in crops, such as cotton, citrus, and vegetables. Malathion has also been used in public health programs to control mosquitoes that carry diseases, such as malaria and dengue fever. In addition, malathion has been used in forestry to control forest pests, such as spruce budworm.
特性
CAS番号 |
1795-58-0 |
|---|---|
分子式 |
C8H15O7PS |
分子量 |
286.24 g/mol |
IUPAC名 |
dimethyl 2-dimethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C8H15O7PS/c1-12-7(9)5-6(8(10)13-2)17-16(11,14-3)15-4/h6H,5H2,1-4H3 |
InChIキー |
ZHVVLAPWOXUPHN-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C(=O)OC)SP(=O)(OC)OC |
正規SMILES |
COC(=O)CC(C(=O)OC)SP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



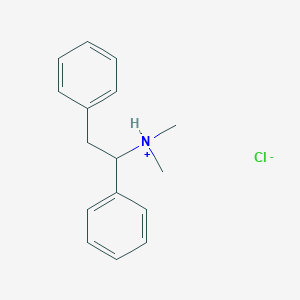
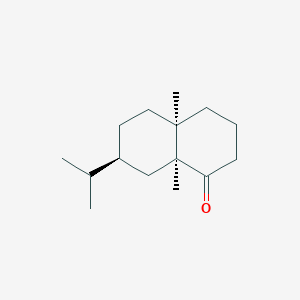

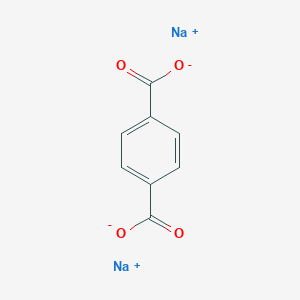
![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)



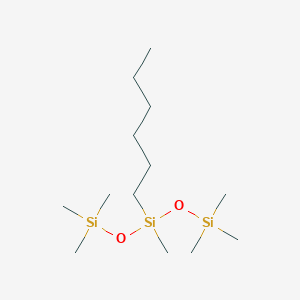
![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)
